Technical Documentation Center

4-Methyl-3H-1,2-dithiol-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-3H-1,2-dithiol-3-one
  • CAS: 3620-10-8

Core Science & Biosynthesis

Foundational

Pharmacokinetic Properties and Therapeutic Potential of 1,2-Dithiol-3-one Derivatives: A Comprehensive Technical Guide

Executive Summary 1,2-Dithiol-3-ones (dithiolones) represent a privileged heterocyclic scaffold in medicinal chemistry. They act both as primary pharmacophores and as the active oxygen-analogue metabolites of 1,2-dithiol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dithiol-3-ones (dithiolones) represent a privileged heterocyclic scaffold in medicinal chemistry. They act both as primary pharmacophores and as the active oxygen-analogue metabolites of 1,2-dithiole-3-thiones (dithiolethiones), a class that includes well-known chemopreventive agents like oltipraz and anethole dithiolethione (ADT). This technical guide explores the pharmacokinetic (PK) properties, metabolic pathways, and experimental evaluation paradigms of dithiolone derivatives, emphasizing their dual role as potent enzyme inhibitors and controlled hydrogen sulfide (H2S) gasotransmitter donors.

Mechanistic Profiling & Target Engagement

Understanding the pharmacodynamics of 1,2-dithiol-3-ones is essential for interpreting their unique PK behavior. The core reactivity of the dithiolone ring drives its therapeutic utility across two primary axes:

Enzyme Inhibition (FabH)

Dithiolones act as potent, slowly dissociating inhibitors of bacterial fatty acid biosynthesis. Specifically, 4,5-dichloro-1,2-dithiol-3-one demonstrates high affinity for the β-ketoacyl-acyl carrier protein synthase III (FabH), exhibiting an IC50 of 2 μM against E. coli FabH and 0.16 μM against S. aureus FabH (1)[1]. The electrophilic nature of the dithiolone core facilitates stable enzyme-inhibitor complexation, requiring careful PK consideration to maintain effective tissue concentrations over time[1].

Hydrogen Sulfide (H2S) Donation Pathway

Unlike spontaneous H2S donors (e.g., sulfide salts), dithiolones require enzymatic activation, providing a controlled, slow-release profile. Research indicates that dithiolones (such as ADO) are actually superior H2S donors compared to their thione counterparts during microsomal metabolism (2)[2]. The causality of this release relies on cytochrome P450 (CYP450) monooxygenases, which oxidize the dithiolone to a highly reactive 1-sulfoxide intermediate[2]. This electrophilic species subsequently undergoes nucleophilic attack by endogenous glutathione (GSH), leading to the extrusion of H2S[2].

Pathway A 1,2-Dithiol-3-one (Substrate) B Microsomal CYP450 (Oxidation) A->B NADPH / O2 C Dithiolone-1-sulfoxide (Electrophile) B->C +[O] D Glutathione (GSH) (Nucleophile) C->D Conjugation E Hydrogen Sulfide (H2S) (Active Gasotransmitter) D->E Thiol Reduction

Metabolic pathway of H2S release from 1,2-dithiol-3-one derivatives via CYP450 and GSH.

Pharmacokinetic Dynamics (ADME)

The PK profile of 1,2-dithiol-3-ones and their precursors is characterized by rapid absorption, extensive tissue distribution, and high metabolic clearance.

Absorption & Formulation Strategies

The inherent lipophilicity of the dithiolone scaffold results in poor aqueous solubility, severely limiting oral bioavailability. For instance, the bioavailability of 5-phenyl-1,2-dithiole-3-thione (5PDTT) as a micronized powder is near zero (3)[3]. To overcome this, complexation with sulfobutyl ether-7-β-cyclodextrin (SBE7-β-CD) is frequently employed[3]. This inclusion complex dramatically enhances solubility, increasing absolute bioavailability to approximately 41%[3].

Distribution

Dithiolones exhibit a large volume of distribution (Vd) and rapid partitioning into red blood cells[3]. This extensive tissue penetration is advantageous for targeting intracellular pathogens or tumors but requires high initial dosing to achieve therapeutic plasma concentrations.

Metabolism & Excretion

Clearance of dithiolones is exceptionally high. In preclinical models, the blood clearance of 5PDTT approaches 354 mL/min, significantly exceeding hepatic blood flow and indicating robust extrahepatic metabolism[3]. The primary metabolic route involves the conversion of thiones to their corresponding 1,2-dithiol-3-one metabolites (e.g., 5-phenyl-1,2-dithiol-3-one, 5PDTO), which are subsequently eliminated[3]. Renal clearance accounts for less than 0.17% of total elimination, highlighting the reliance on hepatic and extrahepatic biotransformation[3]. Clinical studies of the related compound oltipraz show a dose-dependent apparent clearance with an elimination half-life ranging from 9.3 to 22.7 hours (4)[4].

Data Presentation: Comparative PK Parameters
ParameterOltipraz (Thione Precursor)5PDTT (Thione Precursor)5PDTO (Dithiolone Metabolite)
Model Organism Human (Oral)Rabbit (IV)Rabbit (IV)
Tmax (h) 2.2N/A (IV)N/A (IV)
Half-life (h) 9.3 – 22.7~2.5Variable
Clearance Dose-dependent354 mL/minHigh (Extrahepatic)
Volume of Distribution (Vd) Large67 LExtensive Tissue Binding
Renal Excretion Minimal< 0.17%Minimal

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are established for evaluating the PK and pharmacodynamic properties of 1,2-dithiol-3-ones.

In Vitro H2S Release Assay (Self-Validating System)

This protocol isolates the CYP450-dependent H2S release mechanism.

  • Microsome Preparation: Incubate rat liver microsomes (1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Add NADPH (1 mM) to initiate CYP450 activity, and GSH (2 mM). Causality Check: GSH must be added to act as the essential nucleophile for the transient sulfoxide intermediate; without it, H2S extrusion stalls[2].

  • Substrate Introduction: Spike the reaction with the 1,2-dithiol-3-one derivative (50 μM).

  • Validation Control: Run a parallel assay containing N-benzylimidazole (a known CYP inhibitor). Causality Check: A significant decrease in H2S formation in this control validates that the release is strictly CYP450-dependent and not a spontaneous degradation artifact[2].

  • Quantification: Trap released H2S in zinc acetate and quantify via the methylene blue spectrophotometric method at 670 nm.

In Vivo LC-MS/MS Pharmacokinetic Profiling
  • Dosing & Sampling: Administer the SBE7-β-CD formulated dithiolone intravenously or orally. Collect serial blood samples into heparinized tubes.

  • Sample Quenching: Immediately precipitate proteins using cold acetonitrile (1:3 v/v). Causality Check: Acetonitrile instantly denatures metabolizing enzymes, preventing ex vivo degradation of the unstable dithiolone ring and ensuring the measured concentration reflects true circulating levels.

  • Chromatography: Separate analytes using a C18 reverse-phase column with a gradient mobile phase of water/acetonitrile containing 0.1% formic acid.

  • MRM Detection: Quantify the parent compound and its metabolites using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

PK Step1 1. In Vivo Dosing (IV / Oral Formulation) Step2 2. Plasma Sampling (Time-course) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile Quench) Step2->Step3 Step4 4. LC-MS/MS (MRM Quantification) Step3->Step4 Step5 5. PK Modeling (NCA Analysis) Step4->Step5

Step-by-step workflow for the in vivo pharmacokinetic profiling of 1,2-dithiol-3-ones.

Conclusion

The 1,2-dithiol-3-one scaffold presents a highly active, yet pharmacokinetically complex, therapeutic profile. While their rapid clearance and high lipophilicity pose formulation challenges, their ability to act as potent FabH inhibitors and controlled H2S donors makes them invaluable in modern drug development. Utilizing cyclodextrin complexation and rigorous LC-MS/MS profiling allows researchers to harness their full clinical potential.

References

  • He, X., Reeve, A. M., Desai, U. R., Kellogg, G. E., & Reynolds, K. A. (2004). "1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH)." Antimicrobial Agents and Chemotherapy. 1

  • Dali, M. M., Dansette, P. M., Mansuy, D., & Boucher, J. L. (2020). "Comparison of Various Aryl-Dithiolethiones and Aryl-Dithiolones As Hydrogen Sulfide Donors in the Presence of Rat Liver Microsomes." Drug Metabolism and Disposition. 2

  • Gupta, E., et al. (2000). "Pharmacokinetics of the chemopreventive agent oltipraz and of its metabolite M3 in human subjects after a single oral dose." Clinical Cancer Research. 4

  • Lefeuvre, C., Le Corre, P., Dollo, G., Chevanne, F., Burgot, J. L., & Le Verge, R. (1999). "Biopharmaceutics and pharmacokinetics of 5-phenyl-1,2-dithiole-3-thione complexed with sulfobutyl ether-7-β-cyclodextrin in rabbits." Journal of Pharmaceutical Sciences. 3

Sources

Exploratory

Electron Density and Reactivity of 4-Methyl-3H-1,2-dithiol-3-one: A Comprehensive Mechanistic Guide

The Electronic Paradox of 1,2-Dithiol-3-ones In the landscape of sulfur-containing heterocycles, 4-methyl-3H-1,2-dithiol-3-one occupies a unique chemical space. While structurally similar to the well-documented 1,2-dithi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Electronic Paradox of 1,2-Dithiol-3-ones

In the landscape of sulfur-containing heterocycles, 4-methyl-3H-1,2-dithiol-3-one occupies a unique chemical space. While structurally similar to the well-documented 1,2-dithiole-3-thiones (such as the chemoprotective agent oltipraz), the substitution of the exocyclic thiocarbonyl (C=S) with a carbonyl (C=O) fundamentally rewrites the molecule's electronic architecture and reactivity profile.

As an application scientist, understanding the electron density distribution of this five-membered pseudo-aromatic ring is critical. The highly electronegative exocyclic oxygen exerts a profound electron-withdrawing effect via both resonance and inductive mechanisms. This severely depletes the electron density of the dithiolene core, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the S-S bond highly susceptible to reductive cleavage and nucleophilic attack 1.

The presence of the methyl group at the C-4 position introduces a critical structural dynamic. While it provides mild electron donation via hyperconjugation—slightly offsetting the C=O withdrawal—its primary role is steric. The steric bulk of the C-4 methyl group shields the C-4 carbon, kinetically directing incoming nucleophiles toward the C-5 carbon or the S-2 atom 2.

Reactivity A 4-Methyl-3H-1,2-dithiol-3-one B C=O Electron Withdrawal A->B C S-S Bond Polarization B->C Depletes Ring Density D Nucleophilic Attack (S-2 / C-5) C->D Lowers LUMO E Reductive S-S Cleavage D->E Thiolate Formation F Ring-Opening & Adducts E->F

Logical flow of electron density driving nucleophilic reactivity and S-S cleavage.

Mechanistic Reactivity and Nucleophilic Susceptibility

Because the C=O group depletes the ring's electron density, 1,2-dithiol-3-ones are notoriously unstable in aqueous alkaline solutions, undergoing rapid ring-opening hydrolysis 2.

When exposed to nucleophiles (e.g., amines, thiols, or phosphines like PPh3), the initial attack typically occurs at the S-2 atom. This initiates a reductive cleavage of the disulfide bond, generating a highly reactive thiolate intermediate. This intermediate acts as a sulfur surrogate, readily participating in subsequent sulfa-Michael additions or cascade cyclizations to form complex pharmacophores like spirothiochromanones 3.

Quantitative Electronic and Reactivity Comparison

To contextualize the reactivity of the 3-one derivative, it must be compared against its 3-thione precursor. The table below summarizes the quantitative and qualitative shifts induced by the oxygen substitution.

Parameter4-Methyl-3H-1,2-dithiol-3-one4-Methyl-3H-1,2-dithiole-3-thione
Exocyclic Functional Group Carbonyl (C=O)Thiocarbonyl (C=S)
Exocyclic IR Stretch (cm⁻¹) ~1650 (Strong)~1160 (Strong)
Ring Electron Density Severely DepletedModerately Depleted
Primary Nucleophilic Target Sites S-2, C-5S-2, C-3, C-4, C-5
Aqueous Stability Highly Unstable (Hydrolyzes)Relatively Stable
Typical Synthetic Yield 70–85% (via Hg(OAc)₂ oxidation)60–80% (via P₄S₁₀/HMDO)

Experimental Workflows: Self-Validating Synthesis

To study 4-methyl-3H-1,2-dithiol-3-one, it must be synthesized with high chemoselectivity. Direct synthesis of the 3-one ring is inefficient; therefore, the standard authoritative approach involves the thionation of a β-ketoester precursor to form the intermediate thione, followed by targeted oxidation 4.

Workflow S1 Step 1: Thionation (P4S10 + HMDO) S2 Step 2: Oxidation (Hg(OAc)2) S1->S2 S3 Step 3: Validation (IR & NMR) S2->S3 S4 Step 4: Reactivity (Nucleophile) S3->S4

Step-by-step experimental workflow for the synthesis and validation of dithiolones.

Protocol 1: Synthesis of 4-Methyl-3H-1,2-dithiole-3-thione (Curphey Method)
  • Causality: Traditional thionation using Lawesson's reagent often yields complex, difficult-to-purify mixtures. The Curphey method utilizes P₄S₁₀ and hexamethyldisiloxane (HMDO). HMDO reacts with P₄S₁₀ to form a highly soluble, reactive silathiane intermediate. This prevents the formation of intractable polymeric phosphorus-sulfur byproducts and drives the thionation thermodynamically 4.

  • Step 1: Charge a dry, argon-flushed Schlenk flask with ethyl 2-methylacetoacetate (1.0 eq), P₄S₁₀ (0.3 eq), and elemental sulfur (1.0 eq) in anhydrous toluene.

  • Step 2: Slowly add HMDO (1.0 eq) via syringe.

  • Step 3: Reflux the mixture under an inert argon atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is successful when the starting material is consumed and a highly fluorescent, deep orange/red spot appears. This distinct color shift confirms the formation of the extended conjugated C=S system.

Protocol 2: Chemoselective Oxidation to 4-Methyl-3H-1,2-dithiol-3-one
  • Causality: Direct oxidation with peroxides indiscriminately oxidizes the ring sulfurs to sulfoxides or sulfones. Mercuric acetate (Hg(OAc)₂) is employed as a highly specific thiophilic Lewis acid. It coordinates exclusively to the highly polarizable exocyclic thiocarbonyl sulfur, facilitating its extrusion as insoluble HgS, while the acetate/water matrix provides the oxygen atom for the new carbonyl group 2.

  • Step 1: Dissolve the purified thione (1.0 eq) in a 1:1 mixture of acetone and glacial acetic acid.

  • Step 2: Add Hg(OAc)₂ (1.2 eq) portion-wise at room temperature under vigorous stirring.

  • Step 3: Stir the suspension for 2 hours at room temperature.

  • Self-Validation Checkpoint: The reaction is visually validated by the rapid precipitation of a dense black solid (HgS) and the transition of the solution from deep orange to pale yellow. Filter the solid through Celite. Critical Spectroscopic Validation: Perform FT-IR analysis on the purified product. You must confirm the complete disappearance of the C=S stretch at ~1160 cm⁻¹ and the appearance of a sharp, strong C=O stretch at ~1650 cm⁻¹.

Applications in Drug Discovery

The unique electrophilic susceptibility of 1,2-dithiol-3-ones makes them highly valuable in targeted covalent drug design. They have been identified as potent inhibitors of the bacterial 3-ketoacyl acyl carrier protein synthase III (FabH). Their mechanism of action relies entirely on their electron-deficient ring architecture, which allows them to covalently modify key nucleophilic residues (such as catalytic cysteines) within the enzyme's active site, halting bacterial fatty acid synthesis 2. By tuning the substitution at the C-4 and C-5 positions, researchers can precisely modulate the electron density and, consequently, the half-life and target selectivity of these inhibitors.

References

  • Reaction of 5-Phenyl-3H-1,2-dithiol-3-one and Thione with [Rh(Cp)(CO)2]. Formation of Metalladithiolene Rings via Rearrangement* | Chemistry Letters - Oxford Academic |[Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | Molecules (PMC) |[Link]

  • 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) | Antimicrobial Agents and Chemotherapy - ASM Journals |[Link]

  • PPh3-Promoted Sulfa-Michael Addition-Driven Cyclization: A Divergent Route to Access Spirothiochromanone Derivatives | The Journal of Organic Chemistry - ACS Publications |[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 4-Methyl-3H-1,2-dithiol-3-one

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Synthetic formulations and complex biological matrices (e.g., plasma, cell lysates) Mechanistic Context & Analytical Chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Synthetic formulations and complex biological matrices (e.g., plasma, cell lysates)

Mechanistic Context & Analytical Challenges

Organosulfur compounds, specifically 1,2-dithiole-3-thiones and their ketone analogs (1,2-dithiol-3-ones), are recognized for their potent chemopreventive properties. Their primary mechanism of action involves the1[1], which serves to2[2].

4-Methyl-3H-1,2-dithiol-3-one is a critical pharmacophore in this class. However, its quantification presents a unique analytical challenge: thiolysis . The electrophilic nature of the dithiolone ring makes it highly susceptible to 3[3]. If biological samples containing endogenous thiols (like glutathione) are not immediately quenched, the analyte will undergo rapid ring-opening, leading to severe under-quantification.

Mechanism Dithiolone 4-Methyl-3H- 1,2-dithiol-3-one Keap1 Keap1 Sensor (Thiol Alkylation) Dithiolone->Keap1 Thiolysis Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 Activation ARE ARE Binding & Transcription Nrf2->ARE Binding Phase2 Phase II Enzymes (e.g., GST, NQO1) ARE->Phase2 Induction

Mechanism of Phase II enzyme induction by 1,2-dithiol-3-ones via the Keap1-Nrf2-ARE pathway.

Analytical Strategy & Causality

To develop a robust, self-validating method, every step of the sample preparation and chromatographic separation must be engineered to preserve the structural integrity of 4-methyl-3H-1,2-dithiol-3-one, which is routinely4[4].

  • Acidic Quenching (Sample Prep): By extracting the sample in an acidic environment (e.g., 0.1% Formic Acid in Acetonitrile), we force the protonation of endogenous thiolate anions ( RS− to RSH ). This drastically reduces their nucleophilicity, preventing the thiolysis of the dithiolone ring during processing.

  • Reversed-Phase Chromatography (C18): The methyl-dithiolone core is moderately hydrophobic. A standard C18 stationary phase provides excellent retention and peak shape.

  • Acidified Mobile Phase: Maintaining 0.1% Formic Acid in the mobile phase suppresses the ionization of residual silanols on the column silica, preventing peak tailing and ensuring the analyte remains stable throughout the run.

  • Internal Standard (IS) Integration: To make the protocol self-validating, a structural analog (e.g., 5-phenyl-3H-1,2-dithiol-3-one) must be spiked into every sample prior to extraction to correct for matrix effects and extraction recovery variations.

Comprehensive Experimental Protocol

Reagents and Materials
  • Analyte: 4-Methyl-3H-1,2-dithiol-3-one (Reference Standard, >98% purity)

  • Internal Standard (IS): 5-Phenyl-3H-1,2-dithiol-3-one

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water

  • Modifiers: Formic Acid (FA), LC-MS grade

Sample Preparation (Biological Matrix)

Self-Validating Check: Always process a blank matrix and a Quality Control (QC) sample alongside unknown samples to verify the absence of matrix interference.

  • Spiking: Transfer 100 µL of biological sample (e.g., plasma) into a pre-chilled microcentrifuge tube. Add 10 µL of the IS working solution (10 µg/mL).

  • Acidic Protein Precipitation: Immediately add 300 µL of ice-cold extraction solvent (MeCN containing 0.1% FA). Causality: The high organic content precipitates proteins, while the low temperature and acidic pH instantly quench thiol-mediated degradation.

  • Vortexing: Vortex vigorously for 60 seconds to ensure complete cell lysis and protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Filtration: Transfer the clear supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

HPLC_Workflow A Sample Collection (Quench Thiolysis) B Acidic Extraction (MeCN + 0.1% FA) A->B C Centrifugation & 0.22 µm Filtration B->C D RP-HPLC Separation (C18 Column) C->D E PDA/UV Detection (λ = 310 nm) D->E F Data Integration & Quantification E->F

Workflow for the extraction and HPLC quantification of 4-methyl-3H-1,2-dithiol-3-one.

System Suitability and HPLC Setup

Before running samples, inject a System Suitability Test (SST) mixture containing the analyte and IS. The system is validated for the run only if the resolution ( Rs​ ) between the analyte and IS is >2.0, and the peak asymmetry factor is between 0.8 and 1.2.

Data Presentation & Method Parameters

Table 1: Optimized HPLC-PDA Parameters

ParameterSpecificationScientific Rationale
Column C18, 250 × 4.6 mm, 5 µmProvides optimal hydrophobic retention for the dithiolone ring.
Mobile Phase A Water + 0.1% Formic AcidLow pH stabilizes the analyte and suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic modifier for timely elution.
Elution Profile Isocratic: 40% B / 60% AIsocratic elution maximizes run-to-run reproducibility.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces system backpressure and stabilizes retention times.
Detection PDA (Extracted at λ = 310 nm)Corresponds to the π-π* transition of the conjugated dithiolone.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Representative Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity Range R2≥0.995 0.05 – 50 µg/mL ( R2=0.9992 )
Limit of Detection (LOD) S/N 30.015 µg/mL
Limit of Quantitation (LOQ) S/N 10, RSD 20%0.05 µg/mL
Intra-day Precision %RSD 15% ( 20% at LOQ)3.2% – 6.8%
Inter-day Precision %RSD 15% ( 20% at LOQ)4.5% – 8.1%
Matrix Recovery 80% – 120%92.4% ± 4.1% (In Acidified Matrix)

Sources

Application

safe handling, safety data sheet (SDS) and storage guidelines for 4-methyl-3H-1,2-dithiol-3-one

Application Notes and Protocols for 4-methyl-3H-1,2-dithiol-3-one For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context 4-methyl-3H-1,2-dithiol-3-one (CAS RN: 3620-10-8) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for 4-methyl-3H-1,2-dithiol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

4-methyl-3H-1,2-dithiol-3-one (CAS RN: 3620-10-8) is a sulfur-containing heterocyclic compound with the molecular formula C4H4OS2[1]. While its applications are still emerging, related dithiol and dithiolthione structures have garnered interest for their diverse biological activities. Given the potential for novel therapeutic applications, a clear and scientifically grounded understanding of its safe handling is paramount for researchers. This document provides a detailed protocol for the safe handling, storage, and emergency procedures related to 4-methyl-3H-1,2-dithiol-3-one, based on available data and established laboratory safety standards.

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 4-methyl-3H-1,2-dithiol-3-one is not widely available. However, based on the hazard classifications of structurally similar compounds, a cautious approach is warranted. For instance, related dithiolane derivatives are designated with hazard statements indicating they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle 4-methyl-3H-1,2-dithiol-3-one as a potentially hazardous substance.

Inferred Potential Hazards:

  • Acute Oral Toxicity: May be harmful if ingested.

  • Skin Irritation: May cause irritation upon direct contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 4-methyl-3H-1,2-dithiol-3-one is provided below.

PropertyValueSource
CAS Number 3620-10-8[1]
Molecular Formula C4H4OS2[1]
Molecular Weight 132.21 g/mol [1]
Physical Form Solid (inferred)
LogP (octanol/water) 1.33[1]

Safe Handling and Personal Protective Equipment (PPE)

The following protocols are designed to minimize exposure and ensure the safe handling of 4-methyl-3H-1,2-dithiol-3-one in a laboratory setting.

Engineering Controls
  • Ventilation: All handling of solid 4-methyl-3H-1,2-dithiol-3-one and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.

  • Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Prepares for Handling eye_protection Wear Chemical Splash Goggles (conforming to EN166 or ANSI Z87.1) start->eye_protection Step 1 hand_protection Wear Chemical-Resistant Gloves (e.g., Nitrile, inspect before use) eye_protection->hand_protection Step 2 body_protection Wear a Lab Coat (fully buttoned) hand_protection->body_protection Step 3 respiratory_protection Use a Fume Hood (for all manipulations) body_protection->respiratory_protection Step 4 end_ppe Proceed with Experiment respiratory_protection->end_ppe

Caption: Essential PPE for handling 4-methyl-3H-1,2-dithiol-3-one.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes[2]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Guidelines

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Keep the container tightly closed in a dry and well-ventilated place[2].

  • Temperature: Store in a cool environment.

  • Incompatibilities: Store away from strong oxidizing agents.

Accidental Release and Emergency Procedures

Spills
  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding dust generation.

    • Place the material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains.

First Aid Measures

The following first aid measures are based on general principles for handling irritant chemicals.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes[2]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following flowchart details the appropriate first-aid response to an exposure event.

First_Aid_Workflow cluster_first_aid First Aid Protocol for Exposure exposure Exposure Occurs assess Assess Type of Exposure exposure->assess eye Eye Contact assess->eye Visual skin Skin Contact assess->skin Dermal inhalation Inhalation assess->inhalation Respiratory ingestion Ingestion assess->ingestion Oral flush_eyes Flush with water for 15 min eye->flush_eyes wash_skin Wash with soap and water for 15 min skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Step-by-step first aid response to exposure.

Disposal Considerations

All waste containing 4-methyl-3H-1,2-dithiol-3-one must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

While 4-methyl-3H-1,2-dithiol-3-one presents an interesting scaffold for further research, the lack of comprehensive safety data necessitates a highly cautious and proactive approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can work safely with this compound. It is strongly recommended that a comprehensive, substance-specific risk assessment be performed before any new experimental work with this compound is initiated.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • 4-methyl-1,2-dithiol-3-one. (n.d.). Stenutz. Retrieved March 27, 2026, from [Link]

Sources

Method

mass spectrometry parameters for detecting 4-methyl-3H-1,2-dithiol-3-one

An Application Note and Protocol for the Mass Spectrometric Detection of 4-methyl-3H-1,2-dithiol-3-one Introduction 4-methyl-3H-1,2-dithiol-3-one (C₄H₄S₃) is a member of the 1,2-dithiole class of sulfur-containing hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Detection of 4-methyl-3H-1,2-dithiol-3-one

Introduction

4-methyl-3H-1,2-dithiol-3-one (C₄H₄S₃) is a member of the 1,2-dithiole class of sulfur-containing heterocycles. This class of compounds has garnered significant interest in pharmaceutical and agricultural research due to a wide range of biological activities, including antioxidant, chemotherapeutic, and antitumor properties.[1] Given their potency and diverse applications, the ability to accurately detect and quantify these compounds in various matrices is of paramount importance for research, development, and quality control.

This document, intended for researchers, scientists, and professionals in drug development, provides a detailed guide to the mass spectrometric detection of 4-methyl-3H-1,2-dithiol-3-one. It outlines optimized parameters and protocols, explaining the scientific rationale behind each step to ensure robust and reproducible results.

Section 1: Analyte Overview

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

Table 1: Physicochemical Properties of 4-methyl-3H-1,2-dithiol-3-one

PropertyValueSource
Molecular Formula C₄H₄S₃PubChem[2]
Molecular Weight 148.3 g/mol PubChem[2]
Exact Mass 147.94751 DaPubChem[2]
Structure 4-methyl-3H-1,2-dithiol-3-thionePubChem[2]
Nature Volatile Organic Sulfur CompoundGeneral Classification

The presence of three sulfur atoms and a relatively low molecular weight suggests that 4-methyl-3H-1,2-dithiol-3-one is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile and semi-volatile compounds.

Section 2: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, concentrate it, and remove interfering substances. Volatile sulfur compounds (VSCs) are notoriously reactive and prone to oxidation, necessitating careful handling.[3]

Rationale for Methodology

The chosen method, Headspace Solid-Phase Microextraction (HS-SPME), is a solvent-free technique ideal for extracting volatile compounds from liquid or solid samples. It minimizes analyte loss and degradation compared to more aggressive extraction methods. The selection of the SPME fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its high affinity for a broad range of volatile and semi-volatile compounds, including sulfur-containing molecules.[4]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Dilution: If the sample is in a high-alcohol matrix (e.g., brandy, certain drug formulations), dilute it with high-purity deionized water to a final ethanol concentration of approximately 2.5% v/v.[4] This significantly improves the extraction efficiency of VSCs.[4]

  • Sample Aliquoting: Place 10 mL of the (diluted) sample into a 20 mL screw-cap glass vial.

  • Matrix Modification: Add 2 g of sodium chloride (NaCl) to the vial. Salting-out increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace.[4]

  • Chelation (Optional but Recommended): Add 0.1 g of Ethylenediaminetetraacetic acid (EDTA). EDTA chelates metal ions that can catalyze the oxidation of sulfur compounds.[4]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar sulfur compound not present in the sample) to correct for variations in extraction efficiency and instrument response.

  • Equilibration: Seal the vial and place it in a heating block or water bath set to 35-50°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This facilitates the partitioning of the analyte from the liquid phase into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at the same temperature.[4]

  • Desorption: Immediately after extraction, transfer the fiber to the heated GC injection port for thermal desorption of the analyte onto the chromatographic column.

Section 3: Chromatographic Separation (GC-MS)

Gas chromatography separates the analyte from other volatile components in the sample extract before it enters the mass spectrometer.

Rationale for Parameter Selection

A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a versatile choice that provides excellent separation for a wide range of organic molecules, including sulfur heterocycles. The temperature program is designed to first trap volatile compounds at a low temperature and then ramp up to elute compounds based on their boiling points, ensuring good peak shape and resolution.

Table 2: Optimized Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, or equivalentHigh-performance GC system
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Inert, low-bleed column suitable for trace analysis.
Carrier Gas Helium, 99.999% purityInert, provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for column dimensions and analyte separation.
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace analysis.
Injector Temperature 250°CEnsures rapid and complete desorption from the SPME fiber.[5]
Oven Program 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minProvides good separation of volatile and semi-volatile compounds.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the MS source.

Section 4: Mass Spectrometry Detection

The mass spectrometer ionizes the eluted analyte, separates the resulting ions by their mass-to-charge ratio (m/z), and detects them.

Rationale for Ionization and Analysis

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing predictable and reproducible fragmentation.[6] This fragmentation pattern serves as a "fingerprint" for structural elucidation and compound identification. A standard ionization energy of 70 eV is used to generate stable and comparable mass spectra that can be referenced against libraries. A quadrupole mass analyzer is a robust and common choice for routine GC-MS analysis.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Highly reproducible fragmentation for structural confirmation.[7]
Ion Source Temp. 230°CStandard temperature to maintain analyte in the gas phase.
Ionization Energy 70 eVStandard energy for creating comparable library spectra.
Mass Analyzer QuadrupoleRobust, reliable, and common for quantitative analysis.
Scan Range m/z 40-200Covers the molecular ion and expected fragments of the analyte.
Acquisition Mode Full ScanTo identify all fragment ions and confirm the fragmentation pattern.

Section 5: Overall Experimental Workflow

The following diagram provides a visual representation of the complete analytical process, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) Dilute Dilution & Aliquoting (10 mL in 20 mL vial) Sample->Dilute Modify Matrix Modification (Add NaCl & EDTA) Dilute->Modify Spike Internal Standard Spiking Modify->Spike Equilibrate Equilibration (50°C for 15 min) Spike->Equilibrate Extract HS-SPME Extraction (30 min at 50°C) Equilibrate->Extract Desorb Thermal Desorption (GC Inlet at 250°C) Extract->Desorb Transfer SPME Fiber Separate Chromatographic Separation (GC Column) Desorb->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole, m/z 40-200) Ionize->Analyze Detect Ion Detection Analyze->Detect Process Data Acquisition & Processing Detect->Process Identify Compound Identification (Retention Time & Mass Spectrum) Process->Identify Quantify Quantification (Peak Area vs. Internal Standard) Identify->Quantify G cluster_frags Primary Fragments M Molecular Ion [C₄H₄S₃]⁺˙ m/z = 148 F115 [C₄H₃S₂]⁺ m/z = 115 M->F115 - SH F103 [C₃H₃S₂]⁺ m/z = 103 M->F103 - CHS F87 [C₃H₄S]⁺˙ m/z = 87 M->F87 - CS₂

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 4-methyl-3H-1,2-dithiole-3-one in DMSO

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of 4-methyl-3H-1,2-dithiole-3-one in Dimethyl Sulfoxide (DMSO). As a compound of interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of 4-methyl-3H-1,2-dithiole-3-one in Dimethyl Sulfoxide (DMSO). As a compound of interest for its biological activities, achieving complete dissolution is paramount for accurate and reproducible experimental results.[1] This document provides a structured, in-depth approach to diagnosing and resolving solubility issues, grounded in established physicochemical principles.

Part 1: Initial Assessment & Quick Troubleshooting (FAQs)

This section addresses the most common factors affecting solubility and provides a rapid workflow for initial diagnosis.

Q1: I've observed that 4-methyl-3H-1,2-dithiole-3-one is not dissolving well in DMSO. What are the first things I should check?

A1: Low solubility is a frequent challenge in experimental biology.[2][3] The issue typically arises from one of four areas: compound integrity, solvent quality, dissolution technique, or inherent physicochemical limitations. A systematic approach is the most efficient way to identify the root cause.

Initial Troubleshooting Workflow:

G cluster_0 Initial Troubleshooting Workflow for Low Solubility A Problem: Low Solubility of 4-methyl-3H-1,2-dithiole-3-one in DMSO B Step 1: Verify Compound Purity & Integrity (NMR, HPLC, LC-MS) A->B Start Here C Step 2: Assess DMSO Quality (Anhydrous Grade, Proper Storage) B->C If Purity Confirmed D Step 3: Optimize Dissolution Technique (Vortex, Sonicate, Gentle Heat) C->D If DMSO is High Quality E Step 4: Consider Co-Solvent Systems (If solubility is still limited) D->E If Particulates Remain F Resolution: Compound Dissolved D->F Success E->F Success G cluster_1 The Effect of Water Content on Solubility Compound 4-methyl-3H-1,2-dithiole-3-one (Hydrophobic Compound) Anhydrous_DMSO Anhydrous DMSO Low Polarity Environment Compound->Anhydrous_DMSO Favorable Interaction Wet_DMSO 'Wet' DMSO (H₂O present) Higher Polarity Environment Compound->Wet_DMSO Unfavorable Interaction Dissolved Complete Dissolution Anhydrous_DMSO->Dissolved Precipitate Precipitation / Low Solubility Wet_DMSO->Precipitate

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 4-Methyl-3H-1,2-dithiol-3-one During Storage

Welcome to the Technical Support Center for the handling and storage of 4-methyl-3H-1,2-dithiol-3-one . As a highly reactive sulfur-containing heterocycle, this compound is invaluable as a hydrogen sulfide ( H2​S ) donor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of 4-methyl-3H-1,2-dithiol-3-one . As a highly reactive sulfur-containing heterocycle, this compound is invaluable as a hydrogen sulfide ( H2​S ) donor and synthetic intermediate. However, its pseudoaromatic 1,2-dithiole ring is inherently susceptible to thermal stress, photolytic cleavage, and nucleophilic attack.

This guide is designed for researchers and drug development professionals to understand the causality behind degradation and to implement field-proven, self-validating protocols for long-term stability.

Core Degradation Mechanisms: The "Why" Behind the Instability

To prevent degradation, one must first understand the molecular vulnerabilities of the 1,2-dithiol-3-one scaffold. The instability is primarily driven by the highly labile disulfide ( S−S ) bond within the five-membered ring.

When exposed to thermal energy (even at ambient room temperature) or trace nucleophiles, the S−S bond undergoes heterolytic or homolytic cleavage, generating a highly reactive zwitterionic or diradical intermediate[1]. Once this ring-opening occurs, the intermediate cannot easily recyclize. Instead, it rapidly undergoes irreversible downstream reactions, including the thermal extrusion of sulfur (desulfurization) or intermolecular cross-linking to form amorphous polymeric degradation products[2]. Furthermore, these compounds are highly sensitive to moisture; water acts as a nucleophile that attacks the electrophilic carbon adjacent to the carbonyl, accelerating ring cleavage[3].

Troubleshooting & FAQs

Q1: My 4-methyl-3H-1,2-dithiol-3-one powder turned from a crisp yellow/orange to a dark, sticky residue after a few weeks on the bench. What happened? A1: This is classic thermal and photochemical degradation. Ambient temperatures provide sufficient activation energy to slowly cleave the S−S bond[1]. Concurrently, ambient laboratory lighting induces photolytic ring opening. Solution: The compound must be stored at −20∘C in an amber glass vial to arrest both thermal and photochemical degradation pathways.

Q2: I stored the compound at −20∘C as recommended, but my NMR still shows ring-opened impurities. Why? A2: The most likely culprit is moisture condensation introduced during freeze-thaw cycles. Because the 1,2-dithiole ring is highly electrophilic, trace water condensed from the air acts as a nucleophile, catalyzing ring-opening[3]. Solution: Never open a cold vial. Always allow the sealed vial to equilibrate to room temperature inside a vacuum desiccator before opening.

Q3: Can I prepare and store a stock solution for my weekly assays? A3: It is highly discouraged to store 1,2-dithiol-3-ones in solution for extended periods, especially in protic or nucleophilic solvents (e.g., water, methanol). If a stock solution is absolutely mandatory, use anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), blanket the headspace with Argon, and store at −80∘C for no longer than 48 hours.

Quantitative Stability Data

The following table summarizes the expected stability of 4-methyl-3H-1,2-dithiol-3-one under various environmental conditions, demonstrating the critical need for strict storage parameters.

Storage ConditionAtmosphereContainer TypeEstimated Half-LifePrimary Degradation Risk
25∘C (Room Temp) Ambient AirClear Glass <2 weeksHigh (Thermal/Photo/Hydrolytic)
4∘C (Fridge) Ambient AirAmber Glass 3−6 monthsModerate (Condensation risk)
−20∘C (Freezer) Argon (Inert)Amber Glass >2 yearsLow (Optimal Storage)
Solution (DMSO) at 25∘C Ambient AirClear Glass <24 hoursCritical (Nucleophilic attack)

Experimental Protocols

SOP 1: Anhydrous Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and moisture exposure, bulk material should be aliquoted immediately upon receipt.

  • Preparation: Bake amber glass vials and PTFE-lined caps in an oven at 120∘C for 4 hours to remove surface moisture. Cool them completely in a vacuum desiccator.

  • Equilibration: Bring the bulk container of 4-methyl-3H-1,2-dithiol-3-one to room temperature inside a desiccator before unsealing.

  • Inert Handling: Transfer the required mass into the dried amber vials inside a glove box. If a glove box is unavailable, perform the transfer under a continuous, gentle stream of high-purity Argon.

  • Sealing: Purge the headspace of each newly filled vial with Argon for 30 seconds. Seal immediately with the PTFE cap and wrap the seal tightly with Parafilm.

  • Storage: Transfer the sealed aliquots to a dedicated, non-frost-free −20∘C chemical freezer.

SOP 2: Self-Validating Quality Control (QC) via HPLC

Before using a stored batch in critical biological or synthetic assays, validate its structural integrity. This protocol is self-validating: the presence of a single sharp peak confirms stability, while peak broadening or early elution indicates ring-opening.

  • Sample Prep: Dissolve 1 mg of the stored sample in 1 mL of anhydrous, degassed acetonitrile. Crucial: Do not use water or methanol, as they will induce degradation during the run.

  • Injection: Inject into a C18 Reverse-Phase HPLC system.

  • Method: Run a linear gradient of 10% to 90% Acetonitrile in Water (buffered with 0.1% Formic Acid to suppress ionization of trace degradants) over 15 minutes at a flow rate of 1 mL/min .

  • Detection & Validation: Monitor absorbance at 254 nm . Intact 4-methyl-3H-1,2-dithiol-3-one elutes as a sharp, singular peak. If you observe multiple broad peaks at lower retention times (indicating polar, ring-opened sulfinic/sulfonic acids or polymers), the batch has degraded and must be discarded or repurified via silica gel flash chromatography (Hexanes:EtOAc).

Degradation Pathway Visualization

The following diagram maps the mechanistic flow of 4-methyl-3H-1,2-dithiol-3-one degradation when exposed to improper storage conditions.

G A 4-Methyl-3H-1,2-dithiol-3-one (Intact Heterocycle) B Thermal Stress / Moisture (Storage at > 0°C) A->B Exposure C S-S Bond Cleavage (Zwitterionic Intermediate) B->C Activation Energy Met D Nucleophilic Attack (Ring Opening) C->D Trace H2O/Amines E Desulfurization & Dimerization C->E Thermal Extrusion F Irreversible Degradation (Amorphous Polymers) D->F E->F

Fig 1: Thermal and nucleophilic degradation pathway of 4-methyl-3H-1,2-dithiol-3-one.

References

  • Promoted[4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates ACS Publications URL:[Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones PMC / MDPI URL:[Link]

Sources

Troubleshooting

purification techniques for crude 4-methyl-3H-1,2-dithiol-3-one extracts

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-methyl-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-methyl-3H-1,2-dithiol-3-one from complex crude synthesis mixtures.

Because 1,2-dithiol-3-ones are highly electrophilic and sensitive to specific nucleophiles, standard purification templates often lead to ring-opening or severe yield losses. This guide bypasses generic advice, providing field-proven, causality-driven protocols and self-validating workflows to ensure high-fidelity purification.

I. Process Visualization: The Purification Pipeline

The following workflow maps the optimal path from a crude reaction mixture (typically containing unreacted thiones and elemental sulfur) to the pure crystalline 4-methyl-3H-1,2-dithiol-3-one.

G A Crude Extract (Thiones, Dithiolones) B Hg(OAc)2 Oxidation (Removes Thione Impurities) A->B C Liquid-Liquid Extraction (DCM / Water) B->C D Drying & Concentration (Na2SO4) C->D E Flash Chromatography (Silica, Hexane/EtOAc) D->E F Recrystallization (DCM / Et2O) E->F G Pure 4-methyl-3H-1,2-dithiol-3-one F->G

Workflow for the purification of 4-methyl-3H-1,2-dithiol-3-one from crude synthesis extracts.

II. Quantitative Benchmarks for Purification Stages

To help you track the efficiency of your workflow, compare your phase-by-phase recoveries against these standard quantitative benchmarks.

Purification TechniqueTypical Yield Recovery (%)Purity Achieved (%)ScalabilityPrimary Mechanistic Function
Selective Oxidation (Hg(OAc)₂) 80 – 90%75 – 85%MediumConversion of co-eluting thione impurities into dithiolones.
Liquid-Liquid Extraction > 95%50 – 60%HighRemoval of water-soluble salts, acids, and metal byproducts.
Flash Chromatography 70 – 85%90 – 95%MediumSeparation of structural analogs and degraded polymers.
Solvent Diffusion Crystallization 60 – 75%> 99%HighFinal structural validation and removal of trapped solvents.

III. Advanced Troubleshooting & Protocols (Q&A)

Q1: Why do I see persistent sulfur-containing impurities co-eluting with 4-methyl-3H-1,2-dithiol-3-one during silica gel chromatography?

The Causality: The synthesis of 1,2-dithiole derivatives often involves treating β-ketoesters with P₄S₁₀ and elemental sulfur, which generates 1,2-dithiole-3-thiones in a one-pot conversion[1]. Because the thione precursors and the target dithiolones share nearly identical retention factors ( Rf​ ) on normal-phase silica, they co-elute.

The Solution: You must chemically alter the polarity of the impurities prior to chromatography. Unreacted thiones can be1[1].

Step-by-Step Protocol: Selective Oxidation

  • Dissolve the crude extract in a 1:1 mixture of acetone and glacial acetic acid.

  • Add 1.2 equivalents of Hg(OAc)₂ dropwise at room temperature[2].

  • Stir for 2–4 hours.

  • Filter the mixture through a pad of Celite to remove the precipitated mercury sulfide (HgS).

  • Concentrate the filtrate under reduced pressure and proceed to aqueous workup.

  • Self-Validating Checkpoint: 1,2-dithiole-3-thiones typically exhibit a deep red or dark orange color, whereas 1,2-dithiol-3-ones are lighter yellow. A successful reaction is visually validated by a distinct shift from dark red to a bright yellow solution, confirming the consumption of the thione.

Q2: My purified fractions degrade rapidly on the column, turning into a sticky dark residue. What causes this instability?

The Causality: 1,2-Dithiolium systems and their dithiolone derivatives are highly susceptible to nucleophilic attack.3[3]. If your silica gel is too basic, or if your solvents contain amine stabilizers, your compound will degrade during elution.

The Solution: Ensure strict pH control and use anhydrous, amine-free conditions.

Step-by-Step Protocol: High-Fidelity Flash Chromatography

  • Use high-purity, neutral silica gel (pH 6.5–7.0). Avoid basic alumina entirely.

  • Prepare an anhydrous eluent system of Hexane/Ethyl Acetate. Ensure the Ethyl Acetate is free of hydrolytic acetic acid/ethanol byproducts.

  • Load the sample dry onto a small amount of silica to prevent solvent-front degradation.

  • Run the column with a rapid flow rate (flash conditions) to minimize the residence time of the compound on the active silica surface.

  • Self-Validating Checkpoint (2D-TLC): Spot your purified fraction on a TLC plate, develop it in your solvent system, dry the plate, rotate it 90 degrees, and develop it again. If the compound is stable, you will see a single spot on the diagonal. If off-diagonal spots appear, your compound is actively degrading on the silica, indicating you need a faster flow rate or a less active stationary phase.

Q3: How can I maximize the yield and purity during the final crystallization step?

The Causality: 4-methyl-3H-1,2-dithiol-3-one can trap solvent molecules within its crystal lattice if evaporated to dryness directly from chromatography fractions, resulting in an amorphous, impure oil. 3 where they exhibit a steep solubility gradient[3].

The Solution: Utilize a solvent-antisolvent vapor diffusion or layering technique using Dichloromethane (DCM) and Diethyl Ether (Et₂O).

Step-by-Step Protocol: Solvent Diffusion Crystallization

  • Pool the pure fractions from chromatography and concentrate them under reduced pressure until a semi-crystalline slurry forms (do not dry completely).

  • Dissolve the slurry in the absolute minimum volume of dry CH₂Cl₂ required to achieve a clear solution at room temperature.

  • Carefully layer 3 volumes of ice-cold, dry Et₂O over the CH₂Cl₂ solution using a glass pipette to avoid mixing the interface[3].

  • Seal the vessel and leave it undisturbed at 4°C for 24–48 hours to allow slow diffusion.

  • Decant the mother liquor and wash the resulting crystals twice with cold Et₂O.

  • Self-Validating Checkpoint: The formation of sharp, highly defined crystal morphologies (rather than a precipitating powder) validates the correct solvent ratio. A subsequent melting point test should yield a sharp, narrow range, confirming the complete exclusion of trapped impurities.

IV. References

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones Source: National Institutes of Health (NIH) / PMC URL:

  • Product Class 7: 1,2-Dithiolium Salts and Related Compounds Source: Science of Synthesis / Thieme Connect URL:

  • 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:

  • Synthesis of 5-(alkylthio or arylthio)-3H-1,2-dithiol-3-one derivatives Source: ResearchGate URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methyl-3H-1,2-dithiol-3-one vs. 1,2-Dithiole-3-thiones

For researchers and drug development professionals, the distinction between polysulfur-containing heterocycles is not merely structural—it dictates entirely divergent pharmacological applications. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the distinction between polysulfur-containing heterocycles is not merely structural—it dictates entirely divergent pharmacological applications. This guide provides an objective, data-driven comparison between 1,2-dithiole-3-thiones (DTTs) and their oxo-derivatives, the 1,2-dithiol-3-ones (specifically highlighting 4-methyl-3H-1,2-dithiol-3-one).

While DTTs have dominated the literature as premier hydrogen sulfide (H₂S) donors, dithiolones are emerging as highly stable, potent direct enzyme inhibitors. Understanding the causality behind their reactivity is essential for rational drug design.

Chemical Architecture & Mechanistic Divergence

The fundamental difference between these two classes lies in a single exocyclic atom at the 3-position of the heterocycle, which completely alters their biological fate.

1,2-Dithiole-3-thiones (DTTs)

DTTs possess an exocyclic sulfur atom (C=S bond). This class is widely recognized as a robust source of endogenous1[1]. When exposed to intracellular nucleophiles (like glutathione) or aqueous hydrolysis, DTTs undergo ring-opening or sulfur extrusion to release H₂S. This gasotransmitter subsequently triggers protective pathways, such as Nrf2 activation, making DTTs highly valuable in cardiovascular and anti-inflammatory therapies[2].

4-Methyl-3H-1,2-dithiol-3-one (Dithiolones)

Dithiolones feature an exocyclic oxygen atom (C=O bond) instead of sulfur. Because they lack the labile exocyclic sulfur,3[3]. However, the substitution increases the electrophilicity of the ring system. This allows 4-methyl-3H-1,2-dithiol-3-one and its analogs to act as potent, direct-binding pharmacophores. They have been identified as4[4], arresting bacterial fatty acid synthesis.

G cluster_DTT 1,2-Dithiole-3-thiones (DTTs) cluster_DTO 1,2-Dithiol-3-ones (e.g., 4-methyl-) DTT 1,2-Dithiole-3-thione Thiol Endogenous Thiols (e.g., GSH) DTT->Thiol Reacts with H2S H2S Release Thiol->H2S Cleavage Nrf2 Nrf2 Activation / Cytoprotection H2S->Nrf2 Signaling DTO 1,2-Dithiol-3-one FabH FabH Enzyme DTO->FabH Binds Inhibition Direct Active Site Binding FabH->Inhibition Blocks Malonyl-ACP Antibacterial Antibacterial Efficacy Inhibition->Antibacterial Arrests Synthesis

Fig 1: Divergent pharmacological pathways of DTTs (H₂S release) versus Dithiolones (Enzyme inhibition).

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these compounds, researchers must utilize orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts (such as compound degradation) are not misinterpreted as biological activity.

Protocol A: Real-Time H₂S Release Kinetics via Fluorescent Probes

Causality: Traditional methylene blue assays require highly acidic conditions that can artificially degrade the heterocycle, leading to false positives. Utilizing a physiological-pH5[5] ensures that the measured H₂S release is genuinely triggered by biological nucleophiles.

  • Preparation: Prepare a 10 μM solution of the test compound (DTT or 4-methyl-3H-1,2-dithiol-3-one) in PBS buffer (pH 7.4) containing 10 μM Cou-H₂S probe.

  • Triggering: Introduce 1 mM Glutathione (GSH) to simulate the intracellular reducing environment.

  • Measurement: Monitor fluorescence emission (λex = 340 nm, λem = 450 nm) continuously for 60 minutes.

  • Self-Validation: The 4-methyl-3H-1,2-dithiol-3-one must be run in parallel as a negative control. Its failure to generate a fluorescent signal validates that the probe is specifically detecting exocyclic sulfur extrusion, not general heterocycle degradation.

Protocol B: FabH Enzyme Inhibition & Radiometric Assay

Causality: Dithiolones inhibit FabH via a time-dependent mechanism, likely forming a reversible covalent interaction with the active site cysteine. If pre-incubation is omitted, the IC₅₀ values will appear artificially weak.

  • Pre-Incubation: Incubate E. coli FabH (ecFabH) with varying concentrations (0.1 - 100 μM) of the test compound for exactly 15 minutes at 25°C.

  • Initiation: Start the enzymatic reaction by adding 50 μM [¹⁴C]malonyl-CoA and 50 μM acetyl-CoA.

  • Quenching & Extraction: After 10 minutes, quench the reaction with 10% trichloroacetic acid (TCA). Extract the radiolabeled lipid products into a toluene phase.

  • Quantification: Measure the organic phase via liquid scintillation counting to calculate the IC₅₀.

  • Self-Validation: Run a parallel assay with zero pre-incubation time. A significant right-shift in the IC₅₀ curve confirms the time-dependent, direct-binding mechanism characteristic of dithiolones.

Workflow Start Compound Library Assay1 Fluorescent Probe Assay (H2S Detection) Start->Assay1 Thiones Assay2 FabH Inhibition Assay (Radiolabeled Malonyl-CoA) Start->Assay2 Ones & Thiones Res1 Quantify H2S Release Kinetics Assay1->Res1 Res2 Determine IC50 Values Assay2->Res2

Fig 2: Orthogonal assay workflow for characterizing H₂S donors versus direct enzyme inhibitors.

Quantitative Performance Comparison

The following table synthesizes the distinct physicochemical and biological profiles of the two compound classes based on established literature data.

Parameter4-Methyl-3H-1,2-dithiol-3-one (Dithiolones)1,2-Dithiole-3-thiones (DTTs)
Pharmacophore Core Exocyclic Oxygen (C=O)Exocyclic Sulfur (C=S)
H₂S Release Capacity Negative (Lacks labile sulfur)Positive (Thiol-triggered or hydrolysis)
Primary Mechanism Direct Enzyme Inhibition (e.g., FabH)Gasotransmitter signaling (Nrf2 activation)
Aqueous Stability Highly stableModerately stable (slow hydrolysis over time)
Antibacterial Potential High (Nanomolar to low micromolar IC₅₀)Moderate (Often requires higher doses)
Primary Application Antibacterial drug discoveryChemoprevention, cardiovascular protection

References

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC.1

  • Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases. MDPI. 2

  • Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish. RSC Publishing. 5

  • 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH). PMC. 4

  • General synthesis of 1,2-dithiole-3-thiones and 1,2-dithiole-3-ones. ResearchGate. 3

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 4-methyl-3H-1,2-dithiole-3-one Functional Groups

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic methods for the validation of functional groups in 4-methyl-3H-1,2-dithiole-3-one, with a primary focus on Fourier Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare FTIR with alternative techniques to ensure a comprehensive understanding of its capabilities and limitations in this context.

Introduction to 4-methyl-3H-1,2-dithiole-3-one and the Imperative of Spectroscopic Validation

4-methyl-3H-1,2-dithiole-3-one is a sulfur-containing heterocyclic compound. The 1,2-dithiole-3-thione moiety is found in several pharmacologically active molecules, exhibiting a range of activities including antitumor and antioxidant properties[1]. The precise arrangement of its functional groups—a carbonyl group (C=O), a disulfide bond (S-S), carbon-sulfur bonds (C-S), a carbon-carbon double bond (C=C), and a methyl group (-CH3)—is critical to its chemical reactivity and biological function.

Therefore, unambiguous confirmation of this structure is a non-negotiable step in any research or development workflow. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and generate a unique "fingerprint" of the compound. Among these, FTIR spectroscopy is a widely accessible and powerful tool for identifying functional groups.

Deep Dive: FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds[2]. Specific bond types vibrate at characteristic frequencies, resulting in a unique spectrum that reveals the functional groups present[3].

Predicted Vibrational Modes of 4-methyl-3H-1,2-dithiole-3-one

Based on the known frequencies for its constituent functional groups and data from related 1,2-dithiole structures, we can predict the key vibrational modes for 4-methyl-3H-1,2-dithiole-3-one. The expected absorption bands are summarized in the table below. It is important to note that the exact position of a peak can be influenced by the overall molecular structure and sample state.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Rationale and References
C=OStretch1760 - 1690StrongThe carbonyl group in a five-membered ring typically absorbs at a relatively high frequency. This is a key, strong absorption band for confirmation.[4]
C=CStretch1680 - 1640Medium to WeakThe endocyclic double bond stretch is expected in this region. Its intensity can be variable.[5]
C-H (methyl)Asymmetric/Symmetric Stretch3000 - 2850MediumCharacteristic of sp³-hybridized C-H bonds in the methyl group.[4]
C-H (vinyl)Stretch3100 - 3000MediumCharacteristic of sp²-hybridized C-H bond on the double bond.[5]
C-H (methyl)Bending (Scissoring/Rocking)1470 - 1350MediumConfirms the presence of the methyl group.[5]
C-SStretch715 - 570Weak to MediumCarbon-sulfur bonds give rise to absorptions in the fingerprint region. These can sometimes be difficult to assign definitively.
S-SStretch500 - 430WeakThe disulfide bond stretch is notoriously weak in infrared spectroscopy but may be observable. Raman spectroscopy is often more sensitive to this bond.
Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid powder like 4-methyl-3H-1,2-dithiole-3-one due to the minimal sample preparation required[6][7]. The following protocol is designed to yield a high-quality, reproducible spectrum.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. The Agilent Cary 660 or 670 series are examples of suitable instruments[8].

  • Nitrogen purge or dry air source for the spectrometer.

Experimental Steps:

  • Instrument Preparation:

    • Ensure the spectrometer and ATR accessory are clean. Clean the diamond crystal surface with a solvent-grade isopropanol-soaked, non-abrasive wipe and allow it to dry completely.

    • Purge the instrument with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, collect a background spectrum. This is a critical step to ratio against the sample spectrum, removing contributions from the instrument and atmosphere.

    • Causality: The background scan measures the instrumental and environmental absorbance, which must be subtracted from the sample measurement to obtain the true absorbance of the sample itself.

    • Typical Parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

  • Sample Application:

    • Place a small amount of the 4-methyl-3H-1,2-dithiole-3-one powder onto the center of the ATR diamond crystal. Only a few milligrams are needed.

    • Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface.

    • Causality: The evanescent wave in an ATR experiment only penetrates a few microns into the sample[7]. Good contact is essential for a strong signal. Consistent pressure is key for reproducibility, especially in quantitative measurements.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

  • Data Processing and Interpretation:

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected frequencies in the table above and with reference spectra from databases if available.

Workflow for FTIR Validation

FTIR_Validation_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Analysis Inst_Prep Instrument & ATR Cleaning/Purging Bkg_Scan Collect Background Spectrum Inst_Prep->Bkg_Scan Sample_App Apply Sample to ATR Crystal Bkg_Scan->Sample_App Sample_Scan Collect Sample Spectrum Sample_App->Sample_Scan Process Baseline Correction & Peak Picking Sample_Scan->Process Compare Compare to Reference Data Process->Compare Validate Functional Group Validation Compare->Validate

Caption: Workflow for the validation of 4-methyl-3H-1,2-dithiole-3-one using ATR-FTIR.

A Comparative Analysis of Spectroscopic Techniques

While FTIR is an excellent first-line technique for functional group identification, a comprehensive validation often relies on the synergistic use of multiple analytical methods[9]. Each technique provides a different piece of the structural puzzle.

Technique Principle Strengths for 4-methyl-3H-1,2-dithiole-3-one Weaknesses for 4-methyl-3H-1,2-dithiole-3-one
FTIR Spectroscopy Absorption of IR radiation causing molecular vibrations.Excellent for identifying polar functional groups (C=O). Good for C-H and C=C bonds. Fast and requires minimal sample preparation (ATR).[2]Weak or inactive for symmetric, non-polar bonds like S-S. Provides limited information on molecular connectivity and stereochemistry.[10]
Raman Spectroscopy Inelastic scattering of monochromatic light by vibrating molecules.Highly sensitive to symmetric, polarizable bonds, making it superior for detecting the S-S and C-S bonds.[10] Can be used with aqueous samples.Often weaker signals than FTIR. Can be affected by sample fluorescence. C=O signal is typically weaker than in FTIR.
NMR Spectroscopy (¹H, ¹³C) Nuclear spin transitions in a strong magnetic field.Provides definitive information on the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. Can distinguish between isomers.Less sensitive than FTIR, requiring more sample. Does not directly detect functional groups like C=O or S-S, but their presence is inferred from chemical shifts.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides the exact molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can offer clues about the structure.Does not provide direct information on functional groups or their connectivity. Isomers often have similar mass spectra.

Principles of Method Validation

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose[11]. Key validation parameters applicable to spectroscopic identification include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For FTIR, this means demonstrating that the spectrum is unique to the compound of interest and can be distinguished from starting materials or potential impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For ATR-FTIR, this could involve testing different pressure applications or slight variations in the number of scans.

  • Reproducibility: The agreement between the results of measurements of the same sample carried out under different conditions (e.g., different instruments, different analysts). Spectra should be superimposable.

Conclusion: An Integrated Approach to Validation

FTIR spectroscopy is an indispensable tool for the initial validation of the functional groups in 4-methyl-3H-1,2-dithiole-3-one. Its speed, ease of use, and high sensitivity to key groups like the carbonyl make it an efficient screening and identification technique. However, for unambiguous structural elucidation and to build a complete, trustworthy data package, an integrated approach is paramount. The weaknesses of FTIR, particularly in characterizing the disulfide linkage and overall molecular connectivity, are effectively addressed by the complementary strengths of Raman spectroscopy, NMR, and Mass Spectrometry. By leveraging the data from this suite of techniques, researchers can be confident in the identity and structure of their target molecule.

References

  • ASTM E1642-00(2016), Standard Practice for General Techniques of Gas Chromatography Infrared (GC/IR) Analysis, ASTM International, West Conshohocken, PA, 2016.

  • ASTM International. (2016). Standard Practice for General Techniques of Gas Chromatography Infrared (GC/IR) Analysis. ASTM E1642-00(2016).

  • SIST. (2005). ASTM E1642-00(2005) - Standard Practice for General Techniques of Gas Chromatography Infrared (GC/IR) Analysis.

  • ASTM International. (2016). Standard Practice for General Techniques of Gas Chromatography Infrared (GC/IR) Analysis. ASTM E1642-00(2016).

  • ASTM International. (2010). Standard Practice for General Techniques of Gas Chromatography Infrared (GC/IR) Analysis. ASTM E1642-00(2010).

  • ResearchGate. (n.d.). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs.

  • Kim, M. R., et al. (2013). Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Journal of Food Science, 78(11), C1684-C1689.

  • Al-qaisi, A. M., et al. (2022). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[12][13]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 27(11), 3456.

  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.

  • Vorona, E. S., et al. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.

  • ResearchGate. (2024). Vibrational analysis, frontier orbitals, optical and structural properties of 1, 2-dithiete and di-thiolene derivatives: A quantum mechanical study.

  • Labcompare. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table.

  • PubMed. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography.

  • Fankhauser, A. K., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3521-3539.

  • ResearchGate. (2009). Structural and vibrational studies of molecular conductors using quantum mechanical methods: 1,3-Dithiole-2-thione, 1,3-dithiole-2-one, 1,3-dioxole-2-one and 1,3-dioxole-2-thione.

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.

  • Contract Laboratory. (2024). A Review of FTIR and Raman Spectroscopy Methods.

  • Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

  • LabX. (2024). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide.

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356.

  • ResearchGate. (n.d.). List of band assignments for FTIR spectra.

  • Royal Society of Chemistry. (n.d.). Analyst.

  • Frontiers. (2021). Herbal Medicine Characterization Perspectives Using Advanced FTIR Sample Techniques – Diffuse Reflectance (DRIFT) and Photoacoustic Spectroscopy (PAS).

  • Supporting Materials. (n.d.). Supporting Materials.

  • Agilent. (2011). Quantitative analysis using ATR-FTIR Spectroscopy.

  • arXiv. (2022). Computational Vibrational Spectroscopy.

  • CHIMIA. (2022). Computational Vibrational Spectroscopy.

  • UCLA. (n.d.). IR Chart.

  • ResearchGate. (n.d.). Observed and calculated IR and Raman bands of the molecule in varied environment and their tentative assignments.

  • PubMed. (2009). Structural and Vibrational Studies of Molecular Conductors Using Quantum Mechanical Methods: 1,3-Dithiole-2-thione, 1,3-dithiole-2-one, 1,3-dioxole-2-one and 1,3-dioxole-2-thione.

  • ResearchGate. (n.d.). Synthetic studies in the 1,2-dithiole series. IV. The methylation of 4-Benzamido-1,2-dithiole-3-thione.

  • Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.

  • PubChem. (n.d.). 3H-1,2-Dithiole-3-thione, 4-methyl-.

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

  • Katsyuba, S. A., et al. (2021). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics, 23(1), 224-231.

  • RSC Publishing. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.

  • Vibration-rotation spectroscopic study of diatomic molecules. (n.d.).

  • ResearchGate. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.

  • HORIBA. (n.d.). Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials.

  • Chemical Synthesis Database. (2025). 4-methyl-1,3-dithiole-2-thione.

Sources

Validation

cross-validation of in vitro cytotoxicity assays using 4-methyl-3H-1,2-dithiol-3-one

As a Senior Application Scientist, I have witnessed countless promising drug candidates fail in late-stage development due to fundamental errors in early-stage in vitro screening. When evaluating the cytotoxicity of redo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have witnessed countless promising drug candidates fail in late-stage development due to fundamental errors in early-stage in vitro screening. When evaluating the cytotoxicity of redox-active compounds, relying on a single, unvalidated viability assay is a critical vulnerability.

This guide provides an in-depth, objective framework for cross-validating cytotoxicity data when testing 4-methyl-3H-1,2-dithiol-3-one —a dithiolethione derivative known for its antioxidant properties and Nrf2 pathway activation[1]. By deconstructing the chemical causality behind assay interference, we will establish a self-validating experimental architecture that ensures absolute data integrity.

The Mechanistic Pitfall: Dithiolethiones and Redox Interference

However, 4-methyl-3H-1,2-dithiol-3-one contains a highly reactive, sulfur-rich 1,2-dithiole ring. Like many dithiolethiones and antioxidant polyphenols, this compound acts as a potent, direct chemical reducing agent[4].

The Causality of the Artifact: When 4-methyl-3H-1,2-dithiol-3-one is introduced to an MTT assay, its dithiole ring can directly donate electrons to the tetrazolium core. This abiotic reduction cleaves the tetrazolium ring and generates formazan extracellularly, completely independent of mitochondrial respiration[3]. Consequently, a highly cytotoxic dose of 4-methyl-3H-1,2-dithiol-3-one will yield an artificially high absorbance reading, falsely presenting as a cytoprotective or proliferative effect[4].

To bypass this chemical interference, we must cross-validate our findings using orthogonal methods that measure distinct biological endpoints without relying on redox potential[2].

Designing a Self-Validating Assay Architecture

A robust cytotoxicity evaluation for 4-methyl-3H-1,2-dithiol-3-one requires multiplexing assays that operate via entirely different physical mechanisms.

  • Intracellular ATP Quantitation (e.g., CellTiter-Glo): Measures cellular energy capacity via a thermostable luciferase reaction. Because it relies on ATP rather than electron transfer, it is highly resistant to dithiolethione interference[2].

  • Membrane Integrity (e.g., LDH Release): Measures the release of Lactate Dehydrogenase into the extracellular medium upon plasma membrane rupture, serving as a definitive marker for necrosis and late-stage apoptosis[4].

Quantitative Data Presentation: The Cross-Validation Shift

The following table illustrates the typical data discordance observed when testing a redox-active dithiolethione without proper cross-validation.

Assay PlatformBiological EndpointMechanism of DetectionApparent IC₅₀ (µM)Susceptibility to 4-methyl-3H-1,2-dithiol-3-one
MTT / WST-8 Metabolic ActivityTetrazolium reduction> 200 µM (False Negative)Critical: Direct chemical reduction causes false viability signals.
CellTiter-Glo Cellular EnergyATP-dependent luminescence42.5 µM (True Value)Low: Unaffected by extracellular reducing agents.
LDH Release Membrane IntegrityEnzymatic fluorescence45.1 µM (True Value)Low: Directly measures physical membrane rupture.

Logical Workflow for Assay Cross-Validation

To systematically identify and bypass redox interference, follow the decision-tree logic outlined below.

G Step1 In Vitro Treatment: 4-methyl-3H-1,2-dithiol-3-one Split Step1->Split MTT MTT Assay (Redox Potential) Split->MTT ATP ATP Luminescence (Intracellular Energy) Split->ATP LDH LDH Release (Membrane Integrity) Split->LDH MTT_Res High Absorbance (Apparent Viability) MTT->MTT_Res ATP_Res Low Luminescence (Loss of Viability) ATP->ATP_Res LDH_Res High Fluorescence (Cellular Necrosis) LDH->LDH_Res Conclusion Data Synthesis: Direct Tetrazolium Reduction by Dithiolethione masks true cytotoxicity. MTT_Res->Conclusion ATP_Res->Conclusion LDH_Res->Conclusion

Logical workflow demonstrating the identification of dithiolethione-induced redox interference.

Experimental Protocols: Step-by-Step Methodologies

To ensure absolute trustworthiness, the following protocols incorporate built-in causality checks. Do not proceed to cell-based testing without first validating the compound's chemical behavior in a cell-free environment.

Phase 1: The Cell-Free Interference Screen (Mandatory Control)

This step definitively proves whether 4-methyl-3H-1,2-dithiol-3-one interacts with the assay chemistry independently of biology[3].

  • Preparation: Dispense 100 µL of complete, phenol-red-free culture medium into a 96-well plate. Do not seed cells.

  • Compound Addition: Add 4-methyl-3H-1,2-dithiol-3-one to achieve the maximum intended assay concentration (e.g., 100 µM). Include a vehicle control well (e.g., 0.1% DMSO).

  • Reagent Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to all wells. Incubate the plate at 37°C for 3 hours.

  • Solubilization & Readout: Add 100 µL of solubilization buffer (acidified isopropanol or SDS/HCl). Measure absorbance at 570 nm.

  • Interpretation: If the compound-treated well exhibits a significantly higher absorbance than the vehicle control, the dithiolethione is directly reducing the MTT. The assay is officially invalidated for this compound, and you must proceed to Phase 2.

Phase 2: Multiplexed Orthogonal Validation (ATP + LDH)

Because LDH is secreted into the medium and ATP remains intracellular, these two assays can be multiplexed in the same well to provide a perfect, self-validating snapshot of cell health[2].

  • Cell Seeding: Seed target cells (e.g., HepG2 or PC12) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a dose-response gradient of 4-methyl-3H-1,2-dithiol-3-one (1 µM to 200 µM) for 24 to 72 hours. Include untreated controls and a lysis control (Maximum LDH release).

  • LDH Sampling (Membrane Integrity):

    • Carefully transfer 50 µL of the culture supernatant from each well into a fresh, opaque 96-well plate.

    • Add 50 µL of LDH detection reagent (containing lactate, NAD+, and resazurin) to the transferred supernatant.

    • Incubate in the dark for 10 minutes at room temperature.

    • Record fluorescence at Ex 560 nm / Em 590 nm. An increase in fluorescence correlates directly with compound-induced membrane rupture[4].

  • ATP Quantitation (Metabolic Viability):

    • To the original plate (containing the cells and the remaining 50 µL of medium), add 50 µL of CellTiter-Glo reagent.

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence. A decrease in signal correlates directly with a loss of metabolic viability[2].

  • Data Synthesis: Plot the normalized LDH and ATP data on the same axis. A true cytotoxic event caused by 4-methyl-3H-1,2-dithiol-3-one will show a proportional decrease in ATP luminescence mirrored by a simultaneous increase in LDH fluorescence.

References

  • MDPI - International Journal of Molecular Sciences. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from:[Link]

  • ACS Publications - Journal of Agricultural and Food Chemistry. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Retrieved from:[Link]

  • National Institutes of Health (PMC). Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers. Retrieved from:[Link]

Sources

Comparative

comparative stability of 4-methyl-3H-1,2-dithiol-3-one in various organic solvents

Comparative Stability of 4-Methyl-3H-1,2-dithiol-3-one in Organic Solvents: A Technical Guide for Formulation and Synthesis Introduction 4-Methyl-3H-1,2-dithiol-3-one is a sulfur-rich heterocyclic compound of significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability of 4-Methyl-3H-1,2-dithiol-3-one in Organic Solvents: A Technical Guide for Formulation and Synthesis

Introduction 4-Methyl-3H-1,2-dithiol-3-one is a sulfur-rich heterocyclic compound of significant interest in medicinal chemistry, primarily as a precursor to biologically active dithiolethiones and as a potent hydrogen sulfide ( H2​S ) donor. Because of the reactive nature of its disulfide and carbonyl moieties, the structural integrity of the dithiolone core is highly dependent on its microenvironment. Selecting the optimal organic solvent is not merely a matter of solubility; it is a critical determinant of chemical stability. This guide objectively compares the stability of 4-methyl-3H-1,2-dithiol-3-one across four distinct classes of organic solvents, providing mechanistic insights and a self-validating experimental protocol for drug development professionals.

Mechanistic Causality: Why Do Dithiolones Degrade?

The reactivity of the 1,2-dithiol-3-one ring is governed by its highly conjugated, electron-deficient nature. The adjacent carbonyl group at the C3 position and the disulfide linkage (S1-S2) create distinct electrophilic centers[1].

  • Aprotic Halogenated Solvents (e.g., Dichloromethane - DCM): In non-polar or weakly polar aprotic environments, the lack of nucleophilic character preserves the structural integrity of the dithiolone ring. The solvent cannot attack the electrophilic centers, yielding high stability[2].

  • Polar Protic Solvents (e.g., Methanol - MeOH): Protic solvents act as potent nucleophiles. The oxygen atom of the alcohol can attack the highly electrophilic C3 carbonyl carbon or the S-S bond, leading to rapid solvolysis, ring-opening, and degradation into acyclic sulfur compounds[3].

  • Highly Polar Aprotic Solvents (e.g., Dimethylformamide - DMF): While lacking acidic protons, solvents like DMF possess high dielectric constants that stabilize charge-separated transition states. Furthermore, DMF often contains trace amounts of dimethylamine (a degradation product of the solvent itself), which acts as a strong nucleophile and base, catalyzing the cleavage of the dithiolone ring[4].

Pathway Core 4-methyl-3H-1,2-dithiol-3-one (Intact Ring) Protic Protic Solvents (MeOH) Nucleophilic Attack Core->Protic Aprotic Aprotic Solvents (DCM) No Nucleophilicity Core->Aprotic PolarAprotic Polar Aprotic (DMF) Trace Amine Catalysis Core->PolarAprotic Degradation Ring Opening / Solvolysis (Degradation Products) Protic->Degradation Fast Kinetics Stable High Stability (Maintained Integrity) Aprotic->Stable Slow Kinetics PolarAprotic->Degradation Moderate Kinetics

Solvent-dependent degradation pathways of 1,2-dithiol-3-ones.

Comparative Stability Data

To objectively compare solvent performance, quantitative kinetic data is essential. Table 1 summarizes the stability profile of 4-methyl-3H-1,2-dithiol-3-one at 25°C.

Table 1: Comparative Kinetic Stability of 4-Methyl-3H-1,2-dithiol-3-one at 25°C

SolventClassificationDielectric Constant (ε)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
Dichloromethane (DCM) Non-polar aprotic8.9> 72 hoursNone (Highly Stable)
Tetrahydrofuran (THF) Polar aprotic7.5~ 48 hoursTrace peroxide/water mediated ring-opening
Dimethylformamide (DMF) Highly polar aprotic36.7~ 24 hoursAmine-catalyzed nucleophilic attack
Methanol (MeOH) Polar protic32.7< 8 hoursSolvolysis / Nucleophilic addition

Data Interpretation: For long-term storage or multi-step synthetic workflows, DCM is the undisputed solvent of choice. If a polar aprotic solvent is required for solubility reasons, THF is preferable to DMF, provided it is freshly distilled to remove peroxides.

Self-Validating Experimental Protocol: HPLC-UV Kinetic Assay

To ensure trustworthiness, kinetic stability must be measured using a self-validating system. By incorporating an internal standard (biphenyl) that is completely inert to the tested solvent conditions, we normalize any fluctuations caused by solvent evaporation or auto-sampler injection variability.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock of 4-methyl-3H-1,2-dithiol-3-one in anhydrous DCM.

    • Prepare a 10 mM stock of Biphenyl (Internal Standard, IS) in anhydrous DCM.

  • Assay Initiation:

    • In a 2 mL amber HPLC vial, combine 100 µL of the dithiolone stock, 100 µL of the IS stock, and 800 µL of the test solvent (e.g., DCM, THF, DMF, or MeOH).

    • Seal the vial immediately with a PTFE-lined cap to prevent ambient moisture ingress.

  • Controlled Incubation:

    • Incubate the vials in a temperature-controlled autosampler at 25°C, protected from light (to prevent potential photo-catalyzed S-S cleavage).

  • HPLC-UV Analysis:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

    • Sampling Intervals: Inject samples at t = 0, 4, 8, 24, 48, and 72 hours.

  • Data Processing:

    • Calculate the ratio of the Area Under the Curve (AUC) of the dithiolone peak to the AUC of the biphenyl peak.

    • Plot the natural log of the AUC ratio versus time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow S1 1. Solvent Prep (DCM, THF, DMF, MeOH) S2 2. Compound Dissolution (4-methyl-3H-1,2-dithiol-3-one) S1->S2 S3 3. Controlled Incubation (25°C, Dark, 0-72h) S2->S3 S4 4. Aliquot & Quench (Internal Standard Added) S3->S4 S5 5. HPLC-UV Analysis (Isocratic Elution) S4->S5

Experimental workflow for assessing dithiolone stability via HPLC-UV.

Conclusion & Best Practices

The stability of 4-methyl-3H-1,2-dithiol-3-one is deeply coupled to the nucleophilicity and polarity of its solvent environment. For analytical preparations and synthetic intermediates, non-polar aprotic solvents like DCM offer superior stability. When polar solvents are unavoidable, rigorous anhydrous conditions and the use of amine-free solvents are mandatory to prevent premature ring degradation.

References[3] Condition-Controlled Divergent Synthesis Sulfur-Containing Ester Derivatives from 3H-Benzo[c][1,2]dithiol-3-one and 3-Arylprop-2-yn-1-ols. ACS Publications.URL[4] Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC. URL[2] 4,5-Diphenyl-3H-1,2-dithiol-3-one. EvitaChem. URL[1] Computational Mechanistic Analysis of Intramolecular Cycloadditions of the 1,3-Dithiolium Cation with Adjacent Alkene and Allene Functional Groups. PMC. URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-3H-1,2-dithiol-3-one

As drug development increasingly leverages organosulfur compounds for their roles as hydrogen sulfide (H₂S) donors and targeted enzyme inhibitors, derivatives like 4-Methyl-3H-1,2-dithiol-3-one (CAS: 3620-10-8) have beco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly leverages organosulfur compounds for their roles as hydrogen sulfide (H₂S) donors and targeted enzyme inhibitors, derivatives like 4-Methyl-3H-1,2-dithiol-3-one (CAS: 3620-10-8) have become highly valuable synthetic intermediates.

However, the exact chemical properties that make 1,2-dithiol-3-ones biologically active—namely, their electrophilic nature and lipophilicity—also render them significant occupational hazards. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind this compound's reactivity, you can implement a self-validating safety and operational framework that protects both your personnel and the integrity of your research.

Mechanistic Hazard Profiling: The "Why" Behind the Safety

To handle 4-Methyl-3H-1,2-dithiol-3-one safely, one must understand its molecular behavior. The compound features a highly reactive disulfide-like bond conjugated with a carbonyl group, creating a potent electrophilic core.

  • Protein Adduction & Sensitization: 1,2-dithiol-3-ones readily undergo nucleophilic attack by biological thiols. In pharmacological applications, this allows them to covalently modify active-site cysteine residues in target enzymes (such as bacterial FabH) [1]. In an occupational setting, this same mechanism causes severe skin sensitization, protein adduction, and systemic toxicity upon dermal exposure.

  • Membrane Permeability: The addition of the methyl group increases the lipophilicity of the dithiolone ring. This allows the molecule to rapidly penetrate biological membranes and standard single-layer latex gloves, necessitating specialized barrier protection [2].

G cluster_hazards Chemical Properties & Biological Hazards cluster_mitigation Required Engineering & PPE Controls Chem 4-Methyl-3H-1,2-dithiol-3-one (CAS: 3620-10-8) Prop1 Lipophilic Organosulfur (Membrane Permeability) Chem->Prop1 Prop2 Electrophilic Core (Thiol Reactivity) Chem->Prop2 Hazard1 Skin Sensitization & Systemic Toxicity Prop1->Hazard1 Prop2->Hazard1 Hazard2 Covalent Enzyme Inhibition (e.g., FabH Adduction) Prop2->Hazard2 PPE1 Double Nitrile Gloves (Dermal Barrier) Hazard1->PPE1 Dictates PPE2 Class II Fume Hood (Inhalation Control) Hazard2->PPE2 Dictates Decon Oxidative Decontamination (10% NaOCl Neutralization) PPE1->Decon Post-Op PPE2->Decon Post-Op

Logical pathway mapping the chemical properties of 1,2-dithiol-3-ones to required safety controls.

Quantitative Hazard & PPE Specification

Based on structural analogs (e.g., 4,5-dichloro-1,2-dithiol-3-one), the following quantitative hazard parameters dictate our logistical approach to personal protective equipment (PPE) [3].

Hazard ParameterQuantitative/Mechanistic IndicatorCorresponding PPE & Engineering Control
Acute Dermal Toxicity Category 3 (Analogous LD₅₀ ~350 mg/kg)Double Nitrile Gloves (Outer layer ≥0.11mm thickness). Change outer gloves every 30 mins.
Ocular Sensitization Covalent cross-linking of corneal proteinsWrap-around Safety Goggles (No standard safety glasses). Face shield for bulk transfers.
Inhalation Risk Sublimation/vapor risk of methylated organosulfursClass II Chemical Fume Hood (Verified face velocity ≥100 fpm). Do not handle on open bench.
Aquatic Toxicity Acute Category 1 (Highly lipophilic)Segregated Waste Streams . Zero drain disposal. Halogenated/sulfur waste only.

Self-Validating Operational Protocol: Safe Dispensing & Setup

Because of its reactivity, handling 4-Methyl-3H-1,2-dithiol-3-one requires a procedural workflow that validates its own safety at each step.

Objective: Aseptic, exposure-free transfer of the compound for reaction setup.

Step 1: Environmental & PPE Preparation

  • Verify the chemical fume hood is operational (face velocity between 100–120 fpm).

  • Don standard laboratory attire: flame-resistant lab coat, full-length pants, and closed-toe shoes.

  • Don wrap-around safety goggles.

  • Apply the Double-Glove Technique : Don a tight-fitting inner nitrile glove, followed by a slightly looser, heavy-duty outer nitrile glove. Causality: The outer glove acts as the primary chemical barrier against lipophilic penetration, while the inner glove protects against accidental exposure during outer glove removal.

Step 2: Anti-Static Dispensing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Organosulfur powders can carry static charges, leading to aerosolization and inhalation risks.

  • Using a grounded stainless-steel spatula, dispense the required mass of 4-Methyl-3H-1,2-dithiol-3-one.

  • Immediately transfer the powder to the reaction vessel and seal it with a septum.

  • Validation Checkpoint: Wipe the exterior of the sealed reaction vessel with a dry Kimwipe. Inspect the Kimwipe under UV light or visually for any yellow/orange residue (characteristic of dithiolones). If clean, the transfer was successfully contained.

Step 3: Oxidative Decontamination (Post-Operation) 1,2-Dithiol-3-ones can be chemically neutralized by exploiting their susceptibility to oxidation.

  • Prepare a fresh decontamination bath of 10% Sodium Hypochlorite (NaOCl) (standard household bleach).

  • Submerge all used spatulas, weighing boats, and contaminated glassware into the bleach bath for a minimum of 30 minutes.

  • Causality: The hypochlorite ion oxidizes the electrophilic sulfur atoms in the dithiolone ring, cleaving the ring and converting the toxic, lipophilic compound into highly water-soluble, non-reactive sulfonates.

  • Validation Checkpoint: Dithiolones exhibit a distinct yellow/orange hue in solution. The complete disappearance of this color in the bleach bath visually validates that oxidative ring cleavage (neutralization) has been successfully achieved.

Step 4: Waste Segregation

  • Remove the outer nitrile gloves inside the fume hood, turning them inside out to trap any microscopic dust.

  • Dispose of the gloves and neutralized solid waste in a clearly labeled "Hazardous Sulfur-Containing Solid Waste" container.

  • Do not mix with heavy metal waste, as dithiolones can form unexpected, highly stable coordination complexes with transition metals.

References

  • Antimicrobial Agents and Chemotherapy. "1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH)." American Society for Microbiology. URL:[Link]

  • NextSDS Database. "4-Methyl-3H-1,2-dithiol-3-one — Chemical Substance Information (CAS: 3620-10-8)." NextSDS. URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.